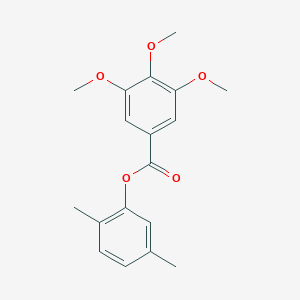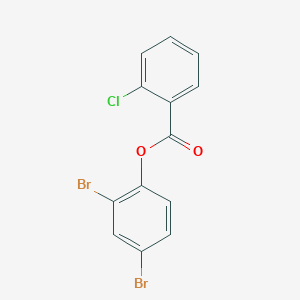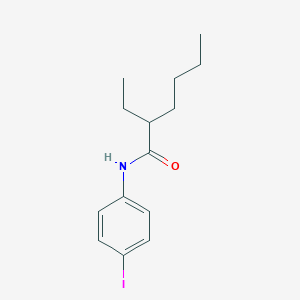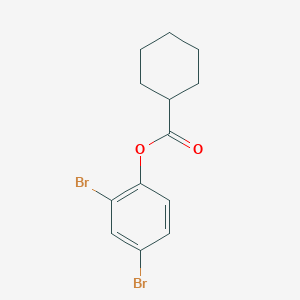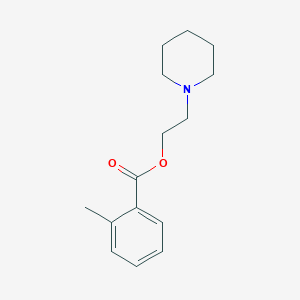![molecular formula C14H12NO+ B289753 9-methoxypyrido[1,2-a]quinolinium](/img/structure/B289753.png)
9-methoxypyrido[1,2-a]quinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-methoxypyrido[1,2-a]quinolinium is a heterocyclic compound that belongs to the quinolizinium family This compound is characterized by its unique structure, which includes a methoxy group attached to the benzo[c]quinolizinium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxypyrido[1,2-a]quinolinium typically involves several steps. One common method includes the regioselective N-alkylation of 6-halo-2-pyridones followed by a Stille cross-coupling, ring-closing metathesis, and palladium-catalyzed dehydrogenation reaction sequence . This method allows for the formation of the target compound in good yields and enables access to unusual substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
9-methoxypyrido[1,2-a]quinolinium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinolizinone derivatives, while substitution reactions may produce various alkylated or halogenated quinolizinium compounds.
科学的研究の応用
9-methoxypyrido[1,2-a]quinolinium has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-methoxypyrido[1,2-a]quinolinium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial cell division or modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 9-methoxypyrido[1,2-a]quinolinium include:
Berberine: A substituted dibenzo[a,g]quinolizin-7-ium derivative with antibacterial activity.
Sanguinarine: A benzo[c]phenanthridine alkaloid with inhibitory effects on bacterial cell division.
Dibenzo[a,g]quinolizin-7-ium derivatives: Structurally related compounds with varying biological activities.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methoxy group, which significantly influences its chemical reactivity and potential applications. This unique structural feature allows for the exploration of new synthetic routes and the development of novel applications in various fields.
特性
分子式 |
C14H12NO+ |
|---|---|
分子量 |
210.25 g/mol |
IUPAC名 |
9-methoxybenzo[c]quinolizin-11-ium |
InChI |
InChI=1S/C14H12NO/c1-16-13-8-6-11-5-7-12-4-2-3-9-15(12)14(11)10-13/h2-10H,1H3/q+1 |
InChIキー |
NFYURWHHHBBLNY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1 |
正規SMILES |
COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
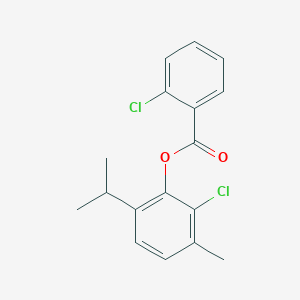
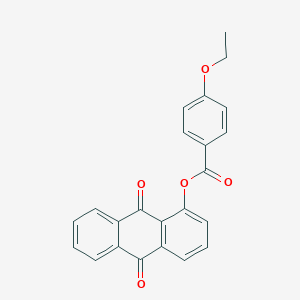
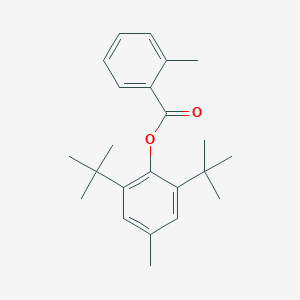
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)
